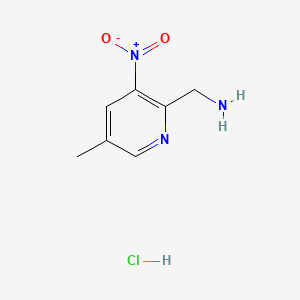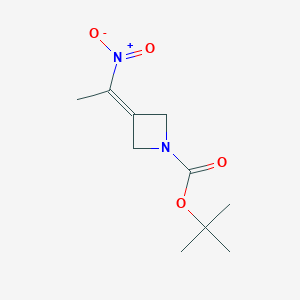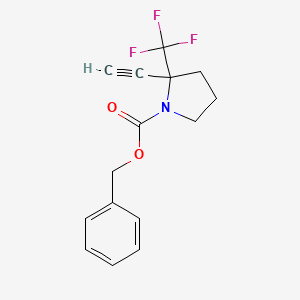
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and a methanamine group, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride typically involves the nitration of 5-methyl-2-pyridylmethanamine followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The resulting product is then purified and converted to its hydrochloride salt form through a crystallization process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: (5-Methyl-3-amino-2-pyridyl)methanamine;hydrochloride.
Substitution: Depending on the nucleophile used, different substituted pyridylmethanamine derivatives can be formed.
Scientific Research Applications
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The methanamine group can also participate in binding interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2-pyridyl)methanamine;hydrochloride: Lacks the nitro group, making it less reactive in certain chemical reactions.
(3-Nitro-2-pyridyl)methanamine;hydrochloride: Lacks the methyl group, which can affect its steric and electronic properties.
(5-Methyl-3-nitro-2-pyridyl)ethanamine;hydrochloride: Contains an ethyl group instead of a methanamine group, altering its reactivity and interactions.
Uniqueness
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride is unique due to the presence of both a nitro group and a methanamine group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable intermediate in the synthesis of various complex organic compounds and pharmaceuticals.
Properties
IUPAC Name |
(5-methyl-3-nitropyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-7(10(11)12)6(3-8)9-4-5;/h2,4H,3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKLKOGMIKIOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8241667.png)


![7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8241681.png)
![3-Methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8241696.png)


![6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8241713.png)




